(E)-5-Dodecen-1-ol
CAS No.: 56528-18-8
Cat. No.: VC0013419
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.215
Purity: >95%
* For research use only. Not for human or veterinary use.

CAS No. | 56528-18-8 |
---|---|
Molecular Formula | C13H9F2NO4 |
Molecular Weight | 281.215 |
IUPAC Name | (E)-dodec-5-en-1-ol |
Standard InChI | InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7+ |
Standard InChI Key | WTYDFHWEYARUTG-UHFFFAOYSA-N |
SMILES | CCCCCCC=CCCCCO |
Physical and Chemical Properties
(E)-5-Dodecen-1-ol possesses distinct physical and chemical properties that influence its behavior in various chemical environments and applications. These properties are outlined comprehensively in Table 1.
Table 1: Physical and Chemical Properties of (E)-5-Dodecen-1-ol
Property | Value |
---|---|
CAS Number | 62936-12-3 |
Molecular Weight | 184.31800 g/mol |
Molecular Formula | C₁₂H₂₄O |
Density | 0.846 g/cm³ |
Boiling Point | 270.1°C at 760 mmHg |
Flash Point | 98.8°C |
LogP | 3.67560 |
Index of Refraction | 1.456 |
Exact Mass | 184.18300 |
Physical State | Liquid at room temperature |
The compound shows typical solubility patterns of long-chain alcohols, being miscible with most organic solvents while showing limited solubility in water due to its predominantly hydrophobic character. The hydroxyl group enables hydrogen bonding capabilities, which influences its interaction with polar solvents and substrates .
The relatively high boiling point (270.1°C) reflects the compound's molecular weight and the presence of hydrogen bonding through the hydroxyl group. The LogP value of 3.67560 indicates moderate lipophilicity, which is consistent with its long hydrocarbon chain structure modified by a single polar functional group .
Structural Characteristics
The structure of (E)-5-Dodecen-1-ol is characterized by several key features that define its chemical behavior and reactivity patterns.
Molecular Structure
(E)-5-Dodecen-1-ol consists of a twelve-carbon chain with a primary alcohol group (-OH) at C1 and a trans (E) configuration double bond between C5 and C6. The E-configuration refers to the arrangement where the two longer carbon chains are on opposite sides of the double bond plane .
The molecular formula C₁₂H₂₄O indicates the presence of a single oxygen atom (as part of the hydroxyl group) and a degree of unsaturation consistent with one double bond. The presence of the trans double bond creates a slight bend in the otherwise linear alkyl chain, which can affect the packing behavior of this molecule in condensed phases .
Stereochemistry
The stereochemistry at the C5-C6 double bond is a defining characteristic of this compound. The (E) designation (from the German "entgegen" meaning "opposite") indicates that the higher priority groups on each carbon of the double bond are on opposite sides of the double bond plane. This configuration distinguishes (E)-5-Dodecen-1-ol from its geometric isomer, (Z)-5-Dodecen-1-ol, which has different physical properties and reactivity patterns .
The E-configuration generally results in a more extended molecular shape compared to the Z-configuration, which can significantly impact intermolecular interactions, crystal packing, and biological activity when applicable.
Applications and Uses
(E)-5-Dodecen-1-ol finds application in various fields, ranging from organic synthesis to biochemical research.
Precursor for Functional Derivatives
One significant application of (E)-5-Dodecen-1-ol is as a precursor for the synthesis of functional derivatives, particularly esters. For example, the acetate derivative [(E)-dodec-5-enyl] acetate can be prepared from (E)-5-Dodecen-1-ol through esterification reactions . These acetate derivatives have applications in various industries, including fragrance and chemical research.
Related Compounds
(E)-5-Dodecen-1-ol is part of a family of structurally related compounds that share similar core structures but differ in functional groups or stereochemistry.
Acetate Derivatives
A significant related compound is [(E)-dodec-5-enyl] acetate (CAS: 16676-97-4), which is the acetate ester of (E)-5-Dodecen-1-ol. This compound has the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.35 g/mol . The conversion of (E)-5-Dodecen-1-ol to its acetate derivative introduces different physical properties and potential applications.
Table 2: Comparison of (E)-5-Dodecen-1-ol and Its Acetate Derivative
Property | (E)-5-Dodecen-1-ol | [(E)-dodec-5-enyl] acetate |
---|---|---|
Molecular Formula | C₁₂H₂₄O | C₁₄H₂₆O₂ |
Molecular Weight | 184.32 g/mol | 226.35 g/mol |
CAS Number | 62936-12-3 | 16676-97-4 |
Functional Group | Primary alcohol | Acetate ester |
SMILES | CCCCCC/C=C/CCCCCO | CCCCCC/C=C/CCCCOC(=O)C |
Stereoisomers
The Z-isomer, (Z)-5-Dodecen-1-ol, represents an important stereoisomer of the title compound. The cis configuration at the C5-C6 double bond results in different physical properties and potentially different biological activities compared to the E-isomer .
Similarly, the acetate derivative of the Z-isomer, [(Z)-dodec-5-enyl] acetate (CAS: 16676-96-3), is another related compound with potential applications in various fields .
Structural Analogs
Several structural analogs of (E)-5-Dodecen-1-ol exist, varying in the position of the double bond or functional groups:
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(E)-Dodec-5-ene (CAS: 7206-28-2): This compound lacks the hydroxyl group but maintains the same carbon skeleton and double bond position .
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Other positional isomers such as 9-Dodecen-1-ol, (9E)- (CAS: 35237-62-8), which has the double bond at position 9 instead of position 5 .
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7-Dodecen-1-ol, acetate, (7Z)- (CAS: 14959-86-5): A related compound with the double bond at position 7 and in Z-configuration .
Vaporization enthalpies are crucial for understanding phase transitions and can be measured through various techniques. For compounds like (E)-5-Dodecen-1-ol, temperature adjustments of vaporization enthalpies from the temperature of measurement to the standard reference temperature (typically 298.15 K) are often necessary for standardized reporting and comparison .
The measurement of vaporization enthalpies depends either directly or indirectly on vapor pressure. Since vapor pressures of liquids can vary by many orders of magnitude, calibration with appropriate reference materials is essential for accurate measurements .
Heat Capacity Considerations
Analytical Methods for Identification
Various analytical techniques can be employed for the identification and characterization of (E)-5-Dodecen-1-ol.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed structural information about (E)-5-Dodecen-1-ol, including confirmation of the E-configuration at the double bond. The characteristic chemical shifts of the alkene protons, along with coupling constants, can distinguish between E and Z isomers.
Infrared (IR) spectroscopy can identify the presence of the hydroxyl group (~3300-3400 cm⁻¹) and the C=C double bond (~1620-1680 cm⁻¹), providing further structural confirmation.
Chromatographic Techniques
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